

# environmental impact assessment of acrylic acid production

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## Compound of Interest

Compound Name: Acrylic Acid

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An In-depth Technical Guide to the Environmental Impact Assessment of **Acrylic Acid** Production

## Introduction

**Acrylic acid** (AA) is a foundational chemical intermediate used extensively in the manufacturing of polymers, adhesives, coatings, textiles, and superabsorbent polymers.[1][2] The global demand for **acrylic acid** is substantial and growing, which places a spotlight on the environmental sustainability of its production.[3] Historically, the industry has relied on the vapor-phase oxidation of propylene, a petrochemical feedstock.[1][4][5] This process, while mature and economically viable, is associated with significant greenhouse gas emissions and reliance on finite fossil fuels.[1][3]

In response to increasing environmental concerns and regulations, significant research has been directed toward developing sustainable, bio-based production routes.[4] These alternative pathways utilize renewable feedstocks like glycerol (a byproduct of biodiesel production), lactic acid (from carbohydrate fermentation), and various forms of biomass.[1][3][4][6] This guide provides a detailed technical assessment of the environmental impacts associated with both conventional and emerging bio-based **acrylic acid** production methods, offering a comparative analysis for researchers and industry professionals. The assessment is primarily framed within the methodology of Life Cycle Assessment (LCA), which evaluates environmental impacts from raw material extraction ("cradle") to the factory exit ("gate").

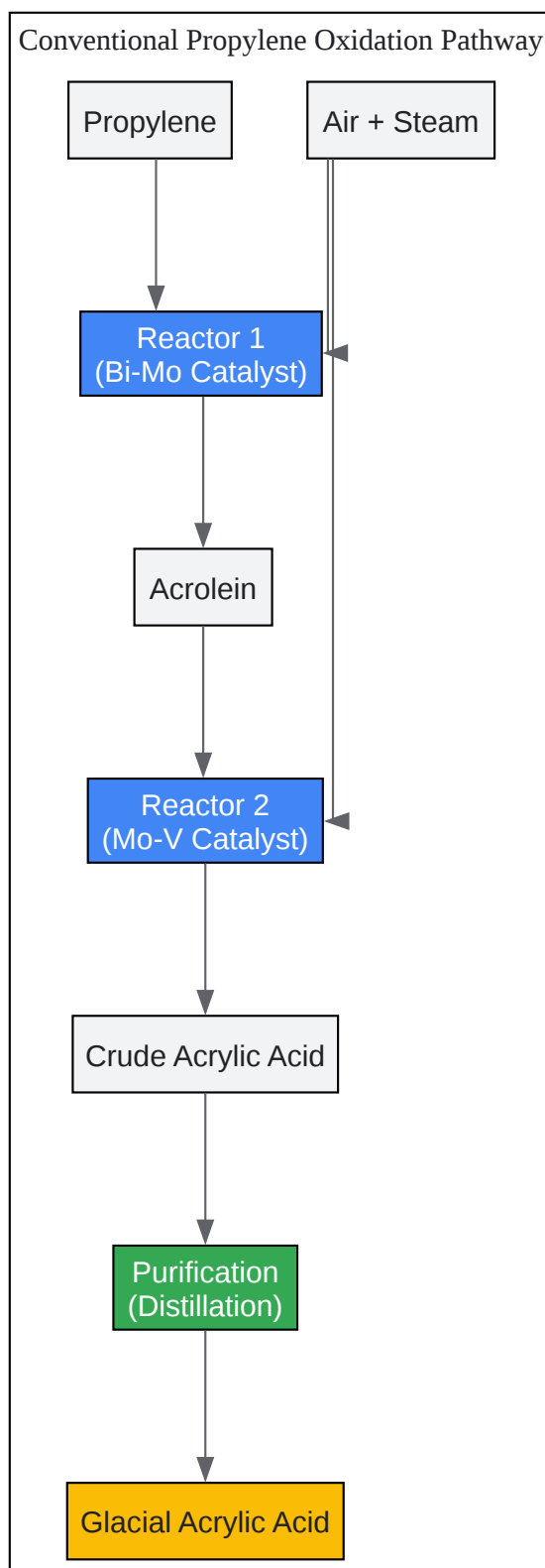
## Production Pathways

### Conventional Route: Propylene Oxidation

The dominant commercial method for **acrylic acid** production is the two-step catalytic oxidation of propylene.<sup>[5]</sup><sup>[7]</sup> This process is known for its high yield and scalability.<sup>[5]</sup>

- Step 1: Propylene to Acrolein: Propylene is oxidized in a first reactor over a bismuth-molybdate-based catalyst to produce acrolein.<sup>[4]</sup><sup>[6]</sup>
- Step 2: Acrolein to **Acrylic Acid**: The resulting acrolein is then fed into a second reactor and oxidized over a molybdenum-vanadium-based mixed oxide catalyst to form **acrylic acid**.<sup>[4]</sup><sup>[6]</sup>

Key inputs for this process include high-purity propylene, air (as the oxygen source), steam to regulate temperature, and the catalysts.<sup>[5]</sup>



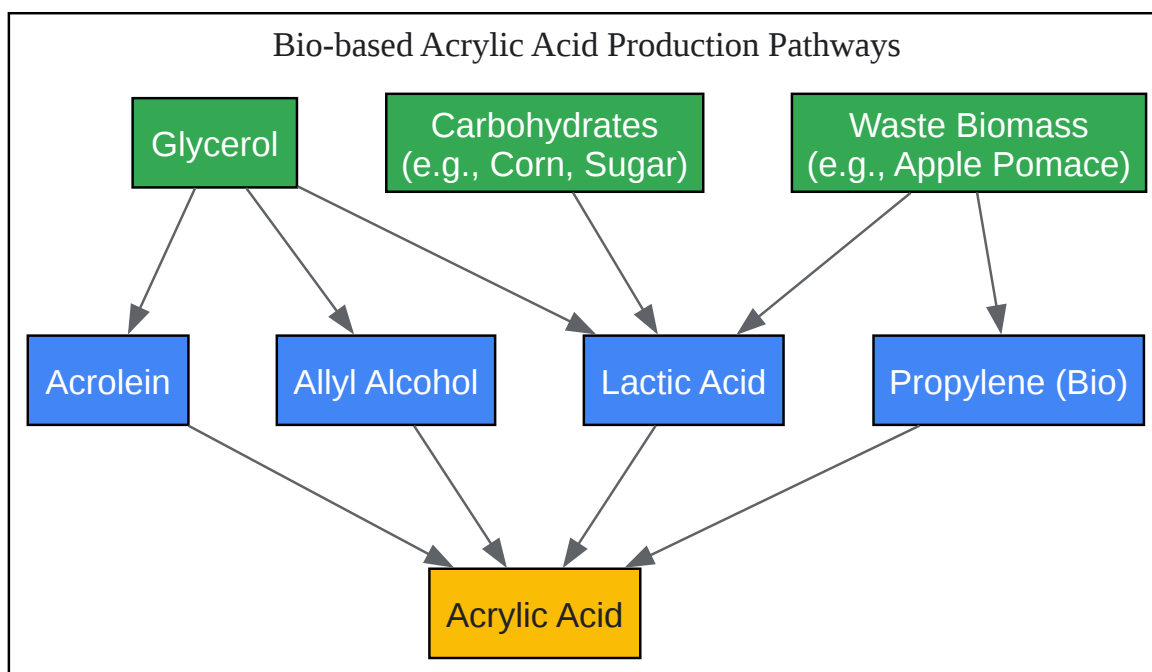
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*Figure 1: Conventional two-step propylene oxidation process.*

## Bio-based Production Routes

Alternative pathways aim to produce **acrylic acid** from renewable feedstocks, thereby reducing the dependency on fossil fuels.[4] These routes are areas of active research and development.

- From Glycerol: Crude glycerol, a byproduct of biodiesel manufacturing, can be converted to **acrylic acid** through several intermediate steps, such as via acrolein, allyl alcohol, or lactic acid.[6][8]
- From Lactic Acid: Lactic acid, produced through the fermentation of carbohydrates like starch and sugar from corn, can be catalytically dehydrated to yield **acrylic acid**.<sup>[1]</sup> This route is a promising green alternative, though catalyst efficiency has been a historical challenge.<sup>[1]</sup>
- From Biomass: Other biomass sources, such as waste apple pomace, can be processed through thermochemical and fermentation pathways to generate precursors like lactic acid or propylene, which are then converted to **acrylic acid**.<sup>[3]</sup>



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Figure 2: Major bio-based pathways to **acrylic acid**.

# Comparative Environmental Impact Assessment

The environmental performance of different **acrylic acid** production routes can be quantified and compared using various metrics. The most common impacts assessed include global warming potential (GWP), acidification potential (AP), photochemical oxidation potential (PCOP), and overall potential environmental impact (PEI).

## Data Presentation

The following tables summarize quantitative data from life cycle assessments and techno-economic analyses of different production pathways.

Table 1: Comparison of Global Warming Potential (GWP) for Different **Acrylic Acid** Production Routes

Production Pathway	Intermediate	Feedstock	GWP (kg CO2 eq. per functional unit)	Source
Conventional	Acrolein	Propylene	0.552 x 10 <sup>5</sup>	[6]
Glycerol-based	Acrolein	Epichlorohydrin-derived Glycerol	1.34 x 10 <sup>5</sup>	[6]
Glycerol-based	Allyl Alcohol	Epichlorohydrin-derived Glycerol	1.67 x 10 <sup>5</sup>	[6]
Glycerol-based	Lactic Acid	Epichlorohydrin-derived Glycerol	1.80 x 10 <sup>5</sup>	[6]
Conventional (Steam from Biomass)	Acrolein	Propylene	1094.5 (per tonne AA)	[9]

Note: The functional unit (FU) in the study by Bansod et al. (2024) is not explicitly defined in the abstract but represents a standardized production quantity for comparison.[6]

Table 2: Techno-Economic and Environmental Comparison of Bio-based vs. Conventional Routes

Metric	Propylene-based	Glycerol (via Acrolein)	Glycerol (via Allyl Alcohol)	Glycerol (via Lactic Acid)
Direct CO <sub>2</sub> Emissions	Highest	Lowest	Highest	-
Capital Investment	-	\$173.6 M	\$247.7 M	-
Profitability	Vulnerable to feedstock price	\$21.6 M / year	-	-
Carbon Conversion Efficiency	-	-	74%	80%

Source: Data compiled from a techno-economic assessment by Lari et al. (2018) for a 79.2 ktonnes/year facility.[8]

Table 3: Environmental Impact Assessment of Waste Apple Pomace (WAP) Pathways

Metric	Fermentation-Dehydration (FD) Pathway (via Lactic Acid)	Thermochemical-Fermentation-Oxidation (TFO) Pathway (via Propylene)
Overall Environmental Impact	8.72 kPEI/h	2.07 kPEI/h
Photochemical Oxidation Potential (PCOP)	6.06 kPEI/h	1.48 kPEI/h
Acidification Potential (AP)	0.213 kPEI/h	Negligible
Minimum Selling Price (MSP)	\$1.17 / kg	\$1.56 / kg

Source: Assessment based on process models in ASPEN plus®.[3]

## Key Environmental Issues

- **Air Emissions:** The conventional process releases hydrocarbons, carbon monoxide (CO), and nitrogen oxides (NOx), primarily from thermal incinerators used to control organic compound emissions.[5][10]
- **Greenhouse Gases:** The propylene-based route is a significant source of CO<sub>2</sub>. [1][2] Bio-based routes offer the potential for a 65% reduction in life-cycle emissions, as the feedstock sequesters carbon during its growth phase.[2]
- **Wastewater:** Production generates wastewater containing **acrylic acid**, byproducts, and solvents used in purification, which requires treatment before discharge.[4][11][12]
- **Solid Waste:** Spent catalysts from the oxidation reactors must be recycled or disposed of in accordance with environmental regulations.[4][5]

## Methodologies and Experimental Protocols

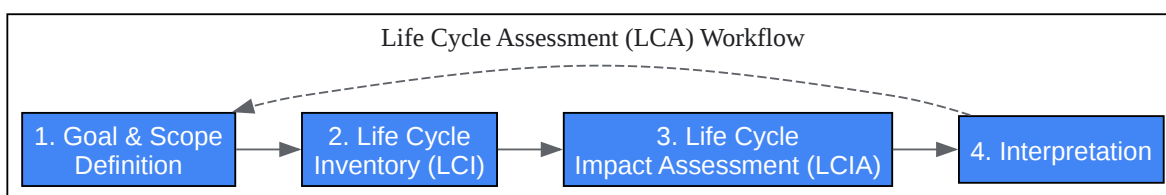
The environmental impact of **acrylic acid** production is typically evaluated using a combination of process simulation and standardized assessment methodologies like Life Cycle Assessment (LCA).

### Life Cycle Assessment (LCA)

LCA is a systematic, cradle-to-gate or cradle-to-grave analysis of the environmental impacts of a product or process.[9] The methodology, as applied to **acrylic acid** production, follows the ISO 14044 standard and involves four main phases.[6]

- **Goal and Scope Definition:** This phase defines the purpose of the study, the functional unit (e.g., one tonne of **acrylic acid** produced), and the system boundaries (e.g., from raw material extraction to the factory gate).[9]
- **Life Cycle Inventory (LCI) Analysis:** This involves compiling all inputs (raw materials, energy, water) and outputs (products, emissions, waste) for the defined system. Process simulation software like Aspen Plus is often used to generate detailed material and energy balances for this phase.[9]

- Life Cycle Impact Assessment (LCIA): The inventory data is translated into potential environmental impacts. This is done by classifying emissions into impact categories (e.g., GWP, AP) and using characterization factors to quantify their effects. The CML 2001 method is one such framework used for this purpose.[9]
- Interpretation: The results of the LCIA are analyzed to draw conclusions and make recommendations, such as identifying the most impactful stages of production or comparing the environmental performance of different technologies.[6]



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Figure 3: Standard workflow for a Life Cycle Assessment.

## Experimental Protocol: Catalytic Wastewater Treatment

Treating **acrylic acid** wastewater is a critical step in mitigating environmental impact. One advanced method is two-stage fluidized-bed/fixed-bed catalytic oxidation.

Objective: To simultaneously treat high-concentration **acrylic acid** wastewater and distillation residue with high efficiency and low energy consumption.[13]

Apparatus: A two-stage fluidized-bed/fixed-bed experimental apparatus.[13]

Materials:

- Synthetic **acrylic acid** wastewater (COD typically 20,000–90,000 mgO<sub>2</sub>/L).[13]
- Acrylic resin distillation residue.[13]
- Catalyst (specific composition often proprietary).



#### Methodology:

- The fluidized-bed reactor is preheated to the target temperature (e.g., 380°C).[13]
- Wastewater and distillation residue are fed into the system at controlled flow rates (e.g., residue flow rate < 1.5 mL/h).[13]
- Air is supplied to the system to achieve a specific oxygen excess rate (OER), typically greater than 2.[13]
- The system is operated under steady-state conditions for a defined period.
- Effluent water samples are collected from the outlet.
- The Chemical Oxygen Demand (COD) of the effluent is measured to determine the treatment efficiency. A target COD of less than 100 mgO<sub>2</sub>/L indicates high purification.[13]
- The effects of key parameters (temperature, flow rate, OER) are investigated by systematically varying them and analyzing the impact on effluent COD.

## Conclusion

The environmental impact assessment of **acrylic acid** production reveals a clear trade-off between established, economically viable fossil-fuel-based methods and emerging, more sustainable bio-based alternatives. The conventional propylene oxidation process is a major contributor to greenhouse gas emissions and relies on a finite resource.[1][3] While bio-based routes from glycerol, lactic acid, and other biomass show significant potential for reducing the carbon footprint, they face challenges related to cost, catalyst efficiency, and, in some cases, higher impacts in other environmental categories like photochemical oxidation potential, depending on the specific pathway and solvents used.[3][6][8]

For researchers and drug development professionals who may utilize **acrylic acid** derivatives, understanding the upstream environmental burdens is crucial for comprehensive product stewardship and corporate sustainability reporting. Future advancements in catalyst technology and biorefinery integration will be critical in making bio-based **acrylic acid** a commercially and environmentally superior alternative to its petrochemical counterpart.

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